molecular formula C8H4BrClN2O B14849315 5-(3-Bromophenyl)-3-chloro-1,2,4-oxadiazole

5-(3-Bromophenyl)-3-chloro-1,2,4-oxadiazole

Cat. No.: B14849315
M. Wt: 259.49 g/mol
InChI Key: MYIGREQEVKGEDQ-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)-3-chloro-1,2,4-oxadiazole is a heterocyclic compound that contains both bromine and chlorine atoms. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenyl)-3-chloro-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-bromobenzohydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenyl)-3-chloro-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms.

    Oxidation: Strong oxidizing agents like potassium permanganate can be employed, although the specific conditions depend on the desired product.

Major Products

The major products formed from these reactions depend on the reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxadiazoles, while oxidation can lead to the formation of different oxadiazole derivatives .

Scientific Research Applications

5-(3-Bromophenyl)-3-chloro-1,2,4-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(3-Bromophenyl)-3-chloro-1,2,4-oxadiazole exerts its effects involves interactions with various molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    5-(3-Bromophenyl)-1,2,4-triazole: Another heterocyclic compound with similar biological activities.

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole:

Uniqueness

5-(3-Bromophenyl)-3-chloro-1,2,4-oxadiazole is unique due to its specific combination of bromine and chlorine atoms, which can influence its reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.

Properties

Molecular Formula

C8H4BrClN2O

Molecular Weight

259.49 g/mol

IUPAC Name

5-(3-bromophenyl)-3-chloro-1,2,4-oxadiazole

InChI

InChI=1S/C8H4BrClN2O/c9-6-3-1-2-5(4-6)7-11-8(10)12-13-7/h1-4H

InChI Key

MYIGREQEVKGEDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=NO2)Cl

Origin of Product

United States

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